molecular formula C21H17N3OS2 B11463515 7-(2-methyl-1-benzothiophen-3-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

7-(2-methyl-1-benzothiophen-3-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11463515
M. Wt: 391.5 g/mol
InChI Key: CEFCQNLIJFKKKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-(2-methyl-1-benzothiophen-3-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one” is a complex organic compound that belongs to the class of thiazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzothiophene moiety and a thiazolopyridine core, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(2-methyl-1-benzothiophen-3-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiophene Moiety: Starting from 2-methylbenzothiophene, various functionalization reactions such as halogenation, nitration, or sulfonation can be employed.

    Construction of the Thiazolopyridine Core: This step involves the cyclization of appropriate intermediates, often using reagents like phosphorus pentasulfide (P2S5) or Lawesson’s reagent.

    Coupling Reactions: The final step involves coupling the benzothiophene moiety with the thiazolopyridine core, typically using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing continuous flow chemistry techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene and thiazolopyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology

In biological research, this compound may be studied for its interactions with various biomolecules, including proteins and nucleic acids.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of “7-(2-methyl-1-benzothiophen-3-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyridines: Compounds with a similar thiazolopyridine core.

    Benzothiophenes: Compounds containing the benzothiophene moiety.

Properties

Molecular Formula

C21H17N3OS2

Molecular Weight

391.5 g/mol

IUPAC Name

2-anilino-7-(2-methyl-1-benzothiophen-3-yl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C21H17N3OS2/c1-12-18(14-9-5-6-10-16(14)26-12)15-11-17(25)23-20-19(15)27-21(24-20)22-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3,(H,22,24)(H,23,25)

InChI Key

CEFCQNLIJFKKKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2S1)C3CC(=O)NC4=C3SC(=N4)NC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.